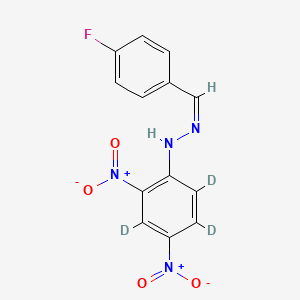![molecular formula C12H9F2N3O3 B14034604 (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one is a synthetic organic compound characterized by its unique imidazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one typically involves a multi-step process. The starting materials include 3,5-difluoro-4-hydroxybenzaldehyde and 3-methyl-2-nitrosoimidazolidin-4-one. The key steps involve:
Condensation Reaction: The aldehyde group of 3,5-difluoro-4-hydroxybenzaldehyde reacts with the imidazolidinone derivative under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems.
Types of Reactions:
Oxidation: The hydroxyl group in the phenyl ring can undergo oxidation to form quinone derivatives.
Reduction: The nitroso group can be reduced to an amine under hydrogenation conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and other biochemical processes.
Industry: In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The phenyl ring with its hydroxyl and fluorine substituents can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (5Z)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one
- (5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one
Comparison: Compared to its analogs with different halogen substituents, (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a more potent and selective agent in various applications.
Properties
Molecular Formula |
C12H9F2N3O3 |
|---|---|
Molecular Weight |
281.21 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3/b9-4-,10-5? |
InChI Key |
GXOMNFVJDRZPKL-JBAXBYMVSA-N |
Isomeric SMILES |
CN1C(=CN=O)N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C1=O |
Canonical SMILES |
CN1C(=CN=O)NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


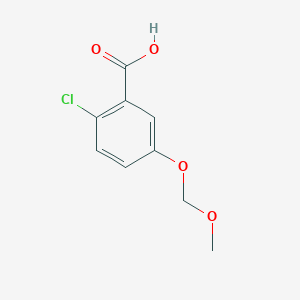
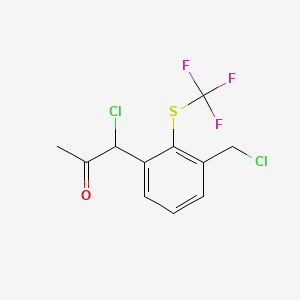
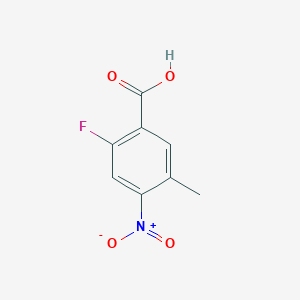
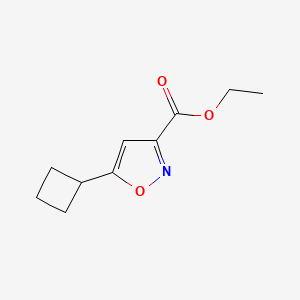
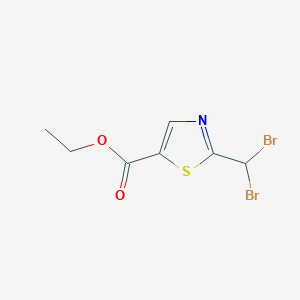
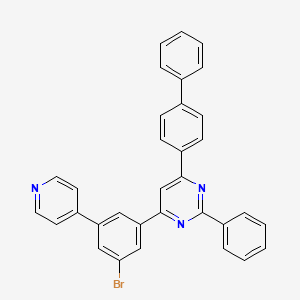
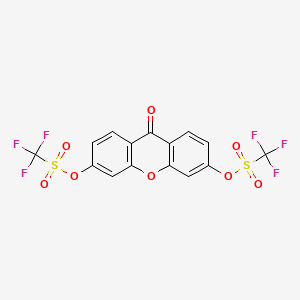
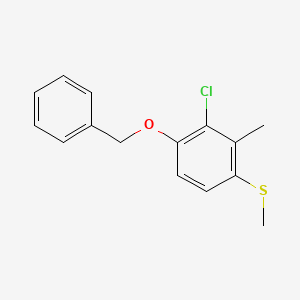
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)
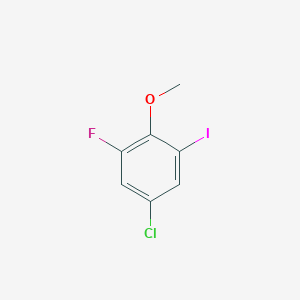
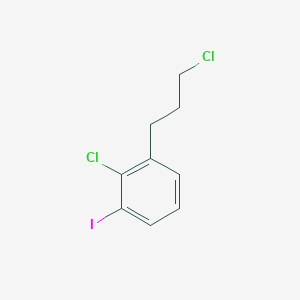

![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)
